![molecular formula C13H17ClN2O3S B5872629 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide
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Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide or CSPG is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPG is a potent inhibitor of several enzymes and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from N2-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide have shown promising antimicrobial activity . For example, the 2- {4- [ (4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5 (4 H )-one exhibited antimicrobial activity against Gram-positive bacterial strains .
Antifungal Research
The compound and its derivatives have potential applications in antifungal research. This could be particularly useful in the development of new treatments for fungal infections.
Anticancer Activity
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide and its derivatives have been suggested to have potential anticancer activity. This opens up possibilities for the development of new cancer therapies.
Receptor Antagonist Development
The compound has potential applications in the development of receptor antagonists. Receptor antagonists are drugs that block the actions of a specific neurotransmitter or hormone, making them useful in treating a variety of conditions.
Antibiofilm Agents
Based on previous research on N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives as antimicrobial and antibiofilm agents, modifications in the structures of the target molecules have been made . This suggests potential use of N2-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide in the development of antibiofilm agents.
Toxicity Studies
The new compounds derived from N2-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide were assessed for their toxicity to aquatic crustacean Daphnia magna . This suggests potential applications in environmental toxicity studies.
These are just a few of the potential applications of N2-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide. It’s expected that many novel applications of this compound will be discovered in the future.
Mechanism of Action
Target of Action
Similar compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been reported to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown antimicrobial activity against gram-positive bacterial strains .
Biochemical Pathways
Related compounds have been reported to inhibit the growth of certain bacterial strains , suggesting that they may interfere with essential biochemical pathways in these organisms.
Pharmacokinetics
The compound’s molecular formula is c8h8clno4s , which suggests that it is a relatively small molecule that could potentially be well-absorbed and distributed in the body.
Result of Action
Related compounds have demonstrated antimicrobial activity , suggesting that they may inhibit the growth of certain bacterial strains.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-10-5-7-12(8-6-10)20(18,19)15-9-13(17)16-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWIHBESBBRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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